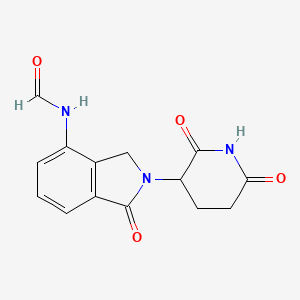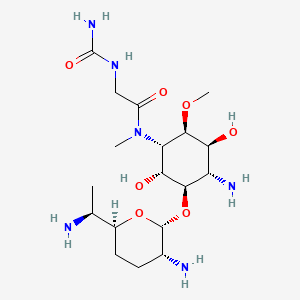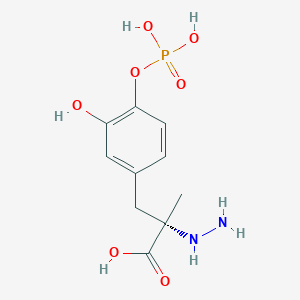![molecular formula C30H44O6 B607598 4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid CAS No. 102607-22-7](/img/structure/B607598.png)
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganolucidic acid D, also known as ganolucidate D, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganolucidic acid D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganolucidic acid D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganolucidic acid D can be found in mushrooms. This makes ganolucidic acid D a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Triterpenoid Structure and Analysis
The compound is structurally similar to triterpenoids, as evident in a study on a related triterpenoid isolated from Skimmia laureola. These compounds are characterized by specific ring conformations and hydrogen bonding patterns, which are critical for their biological activity and interactions (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antioxidant Properties
Research on Pistagremic acid, a structurally similar compound, revealed significant antimicrobial and antioxidant properties. This points to potential applications in combating microbial infections and oxidative stress-related conditions (Rauf, Uddin, Latif, & Muhammad, 2014).
Anticancer Potential
Pistagremic acid, closely related in structure, has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This indicates a potential for the development of new anticancer drugs based on similar molecular frameworks (Uddin, Rauf, Siddiqui, Khan, Marasini, Latif, & Simpson, 2013).
Synthetic Applications in Chemistry
Compounds with similar structures have been used in the synthesis of carboxylic acids, esters, alcohols, and ethers, highlighting their utility in organic synthesis and potential in developing novel organic compounds (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Insights into Carcinogenicity
Studies on cyclopenta[a]phenanthrenes, which share structural similarities, provide insights into the relationship between chemical structure and carcinogenicity. This knowledge is crucial for understanding the potential risks associated with compounds having similar structures (Coombs, Hall, & Vose, 1973).
Degradation Pathways in Microbial Metabolism
Research on the metabolism of phenanthrene by Staphylococcus sp. revealed novel degradation pathways involving compounds structurally related to the title compound. These findings are important for understanding the environmental fate and biodegradation of similar complex organic molecules (Mallick, Chatterjee, & Dutta, 2007).
Aromatic-Steroid Derivative Synthesis
An aromatic-steroid derivative, structurally related to the compound, was synthesized, demonstrating the compound's utility in developing novel derivatives with potential therapeutic applications (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).
Propriétés
Numéro CAS |
102607-22-7 |
|---|---|
Nom du produit |
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
Formule moléculaire |
C30H44O6 |
Poids moléculaire |
500.67 |
Nom IUPAC |
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36) |
Clé InChI |
AUAXRALNWSHMRJ-YCEDVEOHSA-N |
SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ganolucidic acid D; (+)-Ganolucidic acid D; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



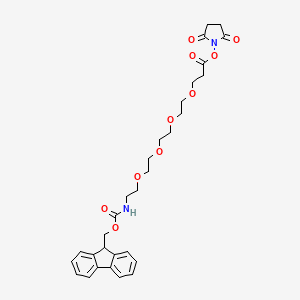

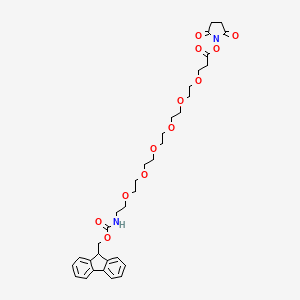


![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

